1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone
Description
This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by a fused heterocyclic core incorporating sulfur and nitrogen atoms. Its structure includes a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole moiety linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge. This central structure is further connected to a piperazine ring substituted with an ethanone group. Such structural features are often associated with CNS activity, enzyme inhibition, or antiproliferative effects .
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2S/c1-3-15-24-19-28(25-15)18(30)17(31-19)16(27-9-7-26(8-10-27)12(2)29)13-5-4-6-14(11-13)20(21,22)23/h4-6,11,16,30H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKQZPUUJHLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains athiazole ring and a triazole ring, both of which are found in many biologically active compounds. Thiazoles are found in compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug). Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Compounds containing thiazole and triazole rings are known to interact with a variety of enzymes and receptors, showing versatile biological activities. The reaction of similar compounds occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Biochemical Pathways
Thiazole and triazole derivatives are known to affect a wide range of biological pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The compound, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone, is involved in the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond. This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences these biochemical reactions.
Cellular Effects
. This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a C-N bond and a simultaneous proton transfer. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological properties.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.55 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Core structure known for various biological activities |
| Piperazine Derivative | Provides structural stability and pharmacological relevance |
| Trifluoromethyl Group | Enhances lipophilicity and may improve bioavailability |
Anticancer Properties
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines . This suggests a promising avenue for further research into its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiazole and triazole rings play crucial roles in interacting with cellular targets. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes .
In Vitro Studies
In vitro studies have shown that the compound exhibits selective cytotoxicity towards specific cancer cell lines. For example:
- Cell Line : SISO (cervical cancer)
- Cell Line : RT-112 (bladder cancer)
These findings highlight the potential of this compound in targeted cancer therapies.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolo[3,2-b][1,2,4]triazole core.
- Introduction of the piperazine ring.
- Functionalization with trifluoromethyl and other substituents under controlled conditions to optimize yield and purity.
Comparison with Similar Compounds
Q & A
[Basic] What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Formation of the thiazolo-triazole core using hydrazine hydrate and diethyl oxalate under reflux in toluene (70–80°C, 4–6 hours) to generate intermediates like ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate .
- Step 2: Cyclization with phosphorus oxychloride (POCl₃) to form the fused thiazolo[3,2-b][1,2,4]triazole system.
- Step 3: Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 4: Piperazine-ethanone coupling using carbodiimide-mediated amidation or reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
